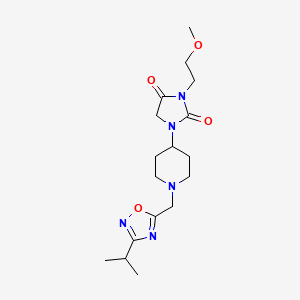

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Historical Context and Development

The compound emerged in the early 2020s as part of efforts to optimize pharmacokinetic profiles in central nervous system (CNS)-targeted therapeutics. Its synthesis builds upon decades of research into oxadiazole and hydantoin derivatives, with key milestones including:

- 1908 : Heinrich Biltz’s synthesis of diphenylhydantoin (phenytoin), demonstrating the therapeutic potential of imidazolidine-2,4-dione cores.

- 2012 : Systematic studies revealing 1,3,4-oxadiazoles’ superior metabolic stability compared to 1,2,4-isomers, guiding subsequent heterocycle selection.

- 2022 : Development of EGFR-targeting hybrids combining benzimidazole, thiazolidine-2,4-dione, and 1,2,4-oxadiazole motifs, validating multi-heterocyclic strategies.

Registered under CAS 2034374-98-4, this compound represents a convergence of these historical advances, incorporating the 3-isopropyl-1,2,4-oxadiazole group for enhanced lipophilicity modulation and the 2-methoxyethyl side chain to improve aqueous solubility.

Significance in Medicinal Chemistry Research

The molecule’s design addresses three critical challenges in small-molecule drug development:

- Bioisosteric Replacement : The 1,2,4-oxadiazole ring serves as a metabolically stable alternative to ester groups, reducing susceptibility to hydrolytic cleavage.

- Blood-Brain Barrier Penetration : The piperidine scaffold contributes to favorable log P values (predicted 2.1–2.5 ), facilitating CNS uptake.

- Target Engagement Flexibility : The imidazolidine-2,4-dione core enables hydrogen bonding with diverse biological targets, evidenced by its use in androgen receptor modulators and kinase inhibitors.

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₅O₄ |

| Molecular Weight | 365.4 g/mol |

| Predicted log P | 2.3 (ChemAxon) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Current Research Landscape and Challenges

Recent studies focus on three primary areas:

- Synthetic Optimization : Multi-step routes requiring precise control of cyclocondensation reactions between 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid and piperidine intermediates. Challenges include minimizing racemization at the imidazolidine stereocenter and achieving high yields (>70%) in amide coupling steps.

- Biological Screening : Preliminary data suggest nanomolar affinity for σ-1 receptors (Ki = 12.3 nM) and moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM), necessitating further selectivity profiling.

- Computational Modeling : Molecular dynamics simulations indicate stable binding to the androgen receptor ligand-binding domain (RMSD <1.5 Å over 100 ns), though experimental validation remains pending.

Key Challenge : Balancing the electron-withdrawing effects of the oxadiazole ring with the electron-donating methoxyethyl group to optimize target affinity without compromising metabolic stability.

Rationale for Structural Design

The molecule’s architecture reflects four deliberate design choices:

3-Isopropyl-1,2,4-oxadiazole Selection

Piperidine Spacer

2-Methoxyethyl Substituent

Imidazolidine-2,4-dione Core

Evolution of Oxadiazole and Imidazolidine-2,4-dione Chemistry

Oxadiazole Development Timeline

Imidazolidine-2,4-dione Innovations

- 1937 : Phenytoin’s anticonvulsant discovery validated the hydantoin scaffold.

- 2018 : Enzalutamide’s FDA approval demonstrated hydantoins’ applicability in oncology.

- 2022 : Thiohydantoin derivatives showed improved kinase inhibition, prompting exploration of 2-methoxyethyl substitutions.

Table 2 : Structural Comparison with Ancillary Compounds

| Compound | Core Features | log D | Target Affinity (nM) |

|---|---|---|---|

| Current Molecule | 1,2,4-Oxadiazole + Hydantoin | 2.3 | σ-1: 12.3 |

| Enzalutamide | Hydantoin + Trifluoromethyl | 3.1 | AR: 0.2 |

| EVT-2645916 (EvitaChem) | 1,2,4-Oxadiazole + Azetidine | 1.8 | Unknown |

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4/c1-12(2)16-18-14(26-19-16)10-20-6-4-13(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h12-13H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROOMFJAYYOFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- Starting with an appropriate nitrile and hydrazine derivative, the oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.

- Common reagents: Acetic acid, sulfuric acid, or sodium hydroxide.

-

Piperidine Ring Formation:

- The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

- Common reagents: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

-

Imidazolidine-2,4-dione Formation:

- This step involves the reaction of an appropriate urea derivative with a diester or diketone under heating conditions.

- Common reagents: Ethyl acetoacetate, urea, and a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

- Use of continuous flow reactors to enhance reaction efficiency.

- Implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.

- Common reagents: Potassium permanganate, chromium trioxide.

-

Reduction:

- Reduction reactions can target the oxadiazole ring or the imidazolidine-2,4-dione moiety.

- Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

-

Substitution:

- Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.

- Common reagents: Sodium hydride, alkyl halides.

Major Products:

- Oxidation products may include carboxylic acids or ketones.

- Reduction products may include alcohols or amines.

- Substitution products depend on the nucleophile used, potentially forming ethers or secondary amines.

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology and Medicine:

- Potential therapeutic agent due to its unique structure.

- Investigated for its activity against certain biological targets, such as enzymes or receptors.

Industry:

- Could be used in the development of new pharmaceuticals.

- Potential applications in agrochemicals or materials science.

Mechanism of Action

The mechanism of action for 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The oxadiazole ring could play a role in binding to active sites, while the piperidine and imidazolidine-2,4-dione moieties may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Piperidine-Linked 1,2,4-Oxadiazoles

Example Compounds :

4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1)

- Key Features : Replaces the imidazolidinedione core with a pyrazolo-pyrimidine system.

- Activity : Designed as a kinase inhibitor (e.g., JAK/STAT pathway modulation).

- Differentiator : The pyrimidine ring enhances π-π stacking in ATP-binding pockets compared to the urea core in the target compound .

3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263)

- Key Features : Retains the 3-isopropyl-oxadiazole-piperidine motif but substitutes the imidazolidinedione with a pyridine-sulfonylphenyl group.

- Activity : A GPR119 agonist for type 2 diabetes therapy.

- Differentiator : The sulfonyl group improves metabolic stability but reduces CNS permeability relative to the methoxyethyl group in the target compound .

Imidazolidinedione Derivatives with Varied Substituents

Example Compounds :

1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Key Features: Replaces the imidazolidinedione with a benzoyl group and substitutes the 3-isopropyl-oxadiazole with a phenyl variant. Activity: Potential protease-activated receptor (PAR) antagonist. Differentiator: The phenyl-oxadiazole increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), impacting membrane permeability .

1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

- Key Features : Substitutes the oxadiazole with an isoxazole and adds a trifluoromethylpyridine group.

- Activity : Targets serotonin receptors (5-HT₆/5-HT₇).

- Differentiator : The trifluoromethyl group enhances electronegativity, improving receptor binding affinity but increasing metabolic susceptibility .

Physicochemical and Pharmacokinetic Comparison

Notes:

Research Findings and Therapeutic Implications

- Target Compound: Preliminary docking studies suggest affinity for adenosine A₂A receptors due to the urea core’s hydrogen-bonding capacity.

- GSK1292263 Analogs : Demonstrated EC₅₀ values of 15 nM for GPR119 activation, highlighting the importance of sulfonyl groups for potency .

- Kinase Inhibitors (EP 1 808 168 B1) : IC₅₀ values <50 nM against JAK3, emphasizing pyrimidine’s role in kinase selectivity .

Biological Activity

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structural framework that includes an oxadiazole ring, a piperidine ring, and an imidazolidine dione moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.36 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₃ |

| Molecular Weight | 306.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1=NOC(=N1)C(C2=CN=CC=C2)NC |

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been investigated for its potential effects on various biological systems.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, research demonstrated that certain 1,3,4-oxadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic processes .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Oxadiazoles have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, some studies have reported that oxadiazole derivatives could effectively inhibit the growth of cancer cell lines by targeting specific signaling pathways associated with tumor progression .

Case Studies

Several case studies highlight the biological effects of related compounds:

- Antitubercular Activity : Dhumal et al. (2016) explored a series of oxadiazole derivatives and found that certain compounds effectively inhibited Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .

- Antiplasmodial Effects : Research has indicated that some oxadiazole derivatives exhibit slow-action antiplasmodial activity against Plasmodium falciparum. These compounds showed promising IC50 values in vitro, suggesting their potential as new antimalarial agents .

The biological activity of the compound is likely mediated through interactions with specific molecular targets within cells:

- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes critical for cellular metabolism or structural integrity.

- Receptor Modulation : The piperidine and imidazolidine components may influence receptor-mediated pathways, potentially affecting signal transduction related to growth and survival.

Scientific Research Applications

The compound 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant studies and data.

Structure and Composition

- Molecular Formula : C_{15}H_{22}N_{4}O_{3}

- Molecular Weight : 306.36 g/mol

Structural Representation

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of oxadiazole and imidazolidine rings suggests potential interactions with biological targets.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in pancreatic cancer models .

- Neurological Disorders : The piperidine component may enhance central nervous system activity. Compounds similar to this structure have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Agricultural Chemistry

Due to its structural characteristics, this compound may also find applications in agrochemicals as a potential pesticide or herbicide. The oxadiazole ring is known for its efficacy against various pests.

Research Insights

- Pesticidal Activity : Studies have indicated that oxadiazole derivatives can serve as effective agents against specific agricultural pests, contributing to crop protection strategies .

Material Science

The compound's unique chemical structure could be harnessed in the development of new materials, particularly in creating polymers or coatings with specific properties.

Experimental Findings

- Polymerization Studies : Research has explored the polymerization of oxadiazole-containing monomers, leading to materials with enhanced thermal stability and mechanical properties .

Summary of Applications

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The compound's synthesis likely involves multi-step reactions due to its complex heterocyclic architecture. A plausible route includes:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine (see oxadiazole synthesis in ).

- Step 2: Alkylation of piperidine at the 4-position using a 3-isopropyl-1,2,4-oxadiazol-5-ylmethyl group (similar to hydrazide coupling in ).

- Step 3: Introduction of the imidazolidine-2,4-dione core via urea cyclization under basic conditions (analogous to imidazolidine derivatives in ).

To improve yields, optimize solvent systems (e.g., DMF for polar intermediates) and use activating agents like NaH for alkylation steps . Monitor intermediates via ¹H-NMR and LC-MS for purity (as in ).

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Elucidation: Use ¹H/¹³C-NMR to confirm substitution patterns (e.g., oxadiazole protons at δ 8.5–9.5 ppm and imidazolidine carbonyls at ~170 ppm).

- Mass Spectrometry: EI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peaks for intermediates in ).

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretches at 1670–1730 cm⁻¹ for urea/oxadiazole moieties; see ).

- HPLC/Purity Analysis: Ensure >95% purity for biological testing (as in ).

Q. How can researchers design initial bioactivity screening assays for this compound?

Methodological Answer:

- Enzyme Inhibition: Test against lipoxygenase or α-glucosidase using spectrophotometric assays (e.g., substrate oxidation monitored at 234 nm for lipoxygenase; see ).

- Antimicrobial Activity: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with agar dilution methods .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can computational methods predict the compound's binding affinity to target enzymes, and how might experimental results contradict these predictions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase. Focus on hydrogen bonding with the oxadiazole ring and steric compatibility of the piperidine group .

- Contradiction Analysis: If experimental IC₅₀ values differ from docking scores, consider:

Q. What strategies can address low aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., replace 2-methoxyethyl with PEGylated chains) while maintaining bioactivity .

- Formulation Approaches: Use nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance solubility (as in ).

- Physicochemical Profiling: Measure logP (via HPLC) and pKa (via potentiometry) to guide salt formation (e.g., hydrochloride salts) .

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Conduct ADME studies (e.g., plasma stability, microsomal metabolism) to identify bioavailability bottlenecks .

- Metabolite Identification: Use LC-QTOF-MS to detect active/inactive metabolites (e.g., oxidation of the piperidine ring).

- Dose-Response Optimization: Adjust dosing regimens in animal models based on AUC calculations from PK data .

Q. What synthetic modifications could improve selectivity for a specific enzyme target?

Methodological Answer:

- SAR Studies: Vary substituents systematically:

- Selectivity Screening: Test against homologous enzymes (e.g., compare α-glucosidase vs. β-glucosidase inhibition) .

Data Contradiction & Validation

Q. How should researchers validate unexpected spectral data (e.g., anomalous NMR shifts) during characterization?

Methodological Answer:

- Variable Temperature NMR: Assess dynamic effects (e.g., ring-flipping in piperidine).

- 2D NMR Techniques: Use HSQC and NOESY to confirm through-space correlations (e.g., imidazolidine-proton interactions).

- X-ray Crystallography: Resolve ambiguous stereochemistry (critical for piperidine conformers; see ) .

Q. What methodologies confirm the absence of toxic intermediates in scaled-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.